molecular formula C20H13ClN4O4 B2893925 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one CAS No. 1105242-67-8

2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2893925
CAS No.: 1105242-67-8
M. Wt: 408.8
InChI Key: WOGKYCQGBFSGSZ-UHFFFAOYSA-N
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Description

2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of structural elements It contains a benzodioxole ring, an oxadiazole ring, and a dihydropyridazinone ring, making it a molecule of interest in various fields of scientific research

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multi-ring systems in various chemical reactions.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways. Its structural complexity allows for interactions with multiple biological targets.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

Industrially, the compound may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Construction of the Dihydropyridazinone Ring: This ring can be synthesized by the reaction of hydrazine with α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions may target the oxadiazole ring, converting it to other functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced forms of the oxadiazole ring, such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
  • **2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one

Uniqueness

The uniqueness of 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the presence of the chlorine atom and the specific arrangement of its rings.

Properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(2-chlorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O4/c21-14-4-2-1-3-13(14)15-6-8-19(26)25(23-15)10-18-22-20(24-29-18)12-5-7-16-17(9-12)28-11-27-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGKYCQGBFSGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C(=O)C=CC(=N4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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